molecular formula C18H25N3O3 B15059899 tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate

tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B15059899
M. Wt: 331.4 g/mol
InChI Key: DOHFMHDCAVSAAH-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is a bicyclic heterocyclic compound featuring a benzo[d]imidazol-2-one core linked via a methylene bridge to a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in the development of protease inhibitors, kinase modulators, or GPCR-targeted therapeutics due to its rigid, hydrogen-bond-capable framework .

Its synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl 4-aminopiperidine-1-carboxylate (a related precursor) reacts with halogenated nitroarenes to form intermediates, which are subsequently reduced and cyclized to yield benzimidazolone derivatives .

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 4-[(2-oxo-3H-benzimidazol-1-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-8-13(9-11-20)12-21-15-7-5-4-6-14(15)19-16(21)22/h4-7,13H,8-12H2,1-3H3,(H,19,22)

InChI Key

DOHFMHDCAVSAAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole derivatives with additional oxygen functionalities, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound’s analogs differ in substituents on the benzimidazolone ring, linker groups, or piperidine modifications. Below is a comparative analysis:

Table 1: Comparison of Structural Analogs
Compound Name Substituents on Benzimidazolone Piperidine Position Molecular Formula Molecular Weight Key Properties/Findings
Target Compound: tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate None (unsubstituted) 4-position C₁₈H₂₃N₃O₃ 329.40 g/mol High rigidity; Boc group enhances synthetic versatility
tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate 4-phenyl 4-position C₂₃H₂₉N₃O₃ 403.50 g/mol Discontinued commercially; phenyl group may improve lipophilicity but reduce solubility
tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate 2,4-dichlorobenzyl 3-position C₂₄H₂₈Cl₂N₄O₂ 475.41 g/mol Dichlorobenzyl substituent enhances receptor affinity; Warning (H302) for oral toxicity

Biological Activity

tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is a novel compound with potential biological activity that has garnered interest in medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C17H23N3O3
  • Molecular Weight : 317.38 g/mol
  • CAS Number : 87120-81-8

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The benzimidazole moiety is known for its ability to modulate enzyme activities and receptor interactions, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, derivatives featuring the benzimidazole scaffold have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA431 (human epidermoid carcinoma)<10
Compound BJurkat (human T lymphocyte)<5
Compound CHepG2 (human liver carcinoma)<15

These results suggest that the compound may possess similar or enhanced anticancer activity due to its unique structure.

Anticonvulsant Activity

The structural analogy with other known anticonvulsant agents suggests potential efficacy in seizure disorders. The presence of the piperidine ring may enhance the binding affinity to neuronal receptors involved in seizure modulation.

Other Biological Activities

Preliminary data indicate that this compound may also exhibit:

  • Antimicrobial Activity : Related compounds have shown effectiveness against bacterial strains, indicating potential for development as an antimicrobial agent.
  • Anti-inflammatory Effects : The benzimidazole moiety is associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    A study published in the Journal of Medicinal Chemistry highlighted a series of benzimidazole derivatives that demonstrated potent anticancer activity against multiple cell lines. The study utilized MTT assays to evaluate cell viability and identified structure–activity relationships (SAR) that underscore the importance of specific functional groups in enhancing biological activity .
  • Anticonvulsant Activity Investigation :
    Another investigation focused on the anticonvulsant properties of related compounds, revealing that certain structural modifications led to improved efficacy in animal models of epilepsy. This underscores the potential of this compound as a candidate for further development in seizure management .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate?

The synthesis typically involves coupling a benzimidazolone derivative with a tert-butyl piperidine carboxylate precursor. A common approach uses nucleophilic substitution or reductive amination under inert conditions (e.g., N₂ atmosphere). For example, analogous syntheses employ tert-butyl piperidine intermediates activated by Boc deprotection using HCl/dioxane, followed by coupling with benzimidazolone derivatives via a methylene spacer. Purification often requires silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological validation includes:

  • HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and benzimidazolone protons (δ 6.8–7.5 ppm, aromatic multiplet). The piperidine methylene bridge (δ 3.4–4.2 ppm) should show coupling patterns consistent with stereochemistry .
  • Mass Spectrometry : Verify the molecular ion peak ([M+H]⁺) at m/z 358.2 (calculated for C₁₉H₂₄N₃O₃) .

Q. What are the critical storage conditions to maintain compound stability?

Store at –20°C in anhydrous conditions under nitrogen to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation of the benzimidazolone moiety. Shelf life is typically 12–18 months when stored properly .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

Quantum chemical calculations (e.g., DFT) can model transition states and identify energetically favorable pathways. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to minimize trial-and-error steps. This approach reduced synthesis time by 40% in analogous piperidine-Boc systems .

Q. What experimental design principles resolve contradictions in reaction yield data?

Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading). For instance, a Plackett-Burman design identified oxygen sensitivity as a key factor in reductive amination steps for similar compounds, improving yield reproducibility from ±15% to ±3% .

Q. How does the benzimidazolone moiety influence biological activity in target-binding studies?

The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole group acts as a hydrogen-bond donor/acceptor, enhancing binding to kinase ATP pockets. In silico docking (AutoDock Vina) paired with SPR assays revealed a 5 nM binding affinity for PI3Kγ in structural analogs, validated by ΔΔG calculations .

Q. What advanced spectroscopic techniques characterize dynamic molecular interactions in solution?

  • NOESY NMR : Maps spatial proximity between the piperidine methylene and benzimidazolone protons, confirming intramolecular interactions.
  • Variable-temperature NMR : Detects conformational flexibility in the piperidine ring (Δδ >0.2 ppm at 25°C vs. –40°C) .

Q. How to address discrepancies in solubility data across different solvent systems?

Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity (δD, δP, δH). For example, DMSO (δP=18.4) outperforms THF (δP=5.7) due to stronger dipole interactions with the benzimidazolone carbonyl group .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Variations arise from polymorphic forms or residual solvents. Use DSC to identify polymorph transitions (e.g., Form I melts at 148°C; Form II at 132°C). Recrystallization from ethyl acetate/n-heptane ensures consistent Form I production .

Q. How to reconcile conflicting cytotoxicity data in cell-based assays?

Differences in cell permeability (logP = 2.1 vs. 3.5 for analogs) or serum protein binding (90% vs. 70%) significantly impact IC₅₀ values. Standardize assays using serum-free media and PAMPA permeability models to isolate compound-specific effects .

Methodological Tables

Parameter Optimal Condition Reference
Reaction Temperature0–5°C (Boc deprotection)
HPLC Retention Time8.2 min (C18, ACN/H₂O)
DFT Energy Barrier28.5 kcal/mol (transition state)
Solubility in DMSO45 mg/mL

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